molecular formula C5H8N2O2 B15261917 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B15261917
M. Wt: 128.13 g/mol
InChI Key: BLCZASRHXNXCGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of ectoine is primarily achieved through biotechnological methods. Engineered strains of bacteria, such as Escherichia coli, are used for high-level production. The ectABC genes from Halomonas elongata are introduced into E. coli to produce ectoine without high osmolarity . The fermentation process involves optimizing conditions to increase the yield, such as deleting the lysA gene to weaken the competitive l-lysine biosynthesis pathway .

Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include copper (II)-ion complexation for regioselective monoacetylation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid is unique due to its high stability and protective properties. Similar compounds include:

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-1-2-6-3-7-4/h3-4H,1-2H2,(H,6,7)(H,8,9)

InChI Key

BLCZASRHXNXCGE-UHFFFAOYSA-N

Canonical SMILES

C1CN=CNC1C(=O)O

Origin of Product

United States

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